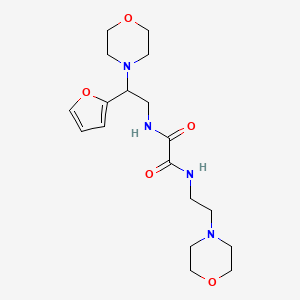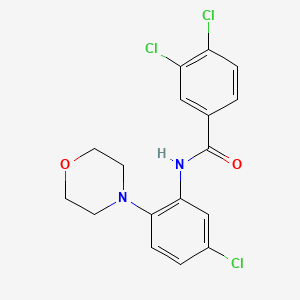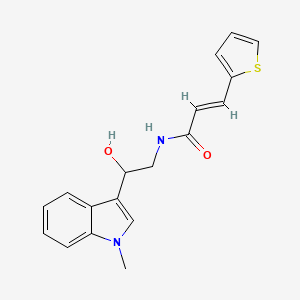
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HIT-6, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. HIT-6 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
The mechanism of action of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-dependent signaling pathways involved in cell proliferation and survival, and induces apoptosis in cancer cells. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit the activity of other kinases such as AKT and ERK, which are involved in cancer cell survival and proliferation (Cozza et al., 2014; Litchfield, 2015).
Biochemical and Physiological Effects:
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells (Cozza et al., 2014; Litchfield, 2015). (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to inhibit tumor growth in mouse models of breast cancer and leukemia (Cozza et al., 2014). In addition, (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have low toxicity in normal cells and tissues, suggesting that it may be a promising candidate for cancer therapy (Cozza et al., 2014).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been used to investigate the role of CK2 in cancer cell proliferation, survival, and apoptosis, as well as in other processes such as DNA damage response and circadian rhythm regulation (Cozza et al., 2014; Litchfield, 2015). However, one limitation of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings (Cozza et al., 2014).
Orientations Futures
There are several potential future directions for the study of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising anti-cancer activity in preclinical studies, and further studies are needed to evaluate its efficacy and safety in clinical trials. Another direction is to study its potential as a tool for investigating the role of CK2 in various cellular processes. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been used to study the role of CK2 in cancer cell biology, but its potential applications in other fields such as neuroscience and circadian biology are yet to be explored (Cozza et al., 2014; Litchfield, 2015).
In conclusion, (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has gained attention for its potential applications in cancer treatment. Its specificity for CK2 makes it a useful tool for studying the role of CK2 in various cellular processes. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising anti-cancer activity in preclinical studies, and further studies are needed to evaluate its potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
The synthesis of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a research paper by Cozza et al. (2014). Briefly, the synthesis involves the condensation of 2-bromo-N-(2-hydroxyethyl)acetamide with 1-methyl-1H-indole-3-carbaldehyde to form a Schiff base intermediate. The Schiff base intermediate is then reduced to form the corresponding amine, which is further reacted with 2-bromo-3-(thiophen-2-yl)acrylamide to yield (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide.
Applications De Recherche Scientifique
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential applications in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells such as breast cancer, prostate cancer, and leukemia cells (Cozza et al., 2014; Litchfield, 2015).
Propriétés
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-12-15(14-6-2-3-7-16(14)20)17(21)11-19-18(22)9-8-13-5-4-10-23-13/h2-10,12,17,21H,11H2,1H3,(H,19,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFNHZMLXIPNPH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Spiro[2.5]octan-6-ylethanone](/img/structure/B2851102.png)
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)
![3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole](/img/structure/B2851107.png)
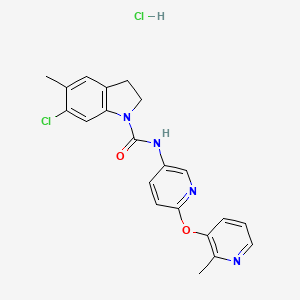
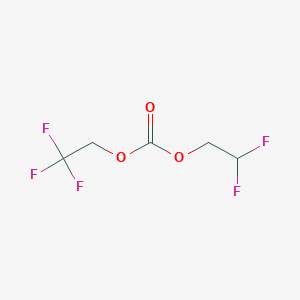
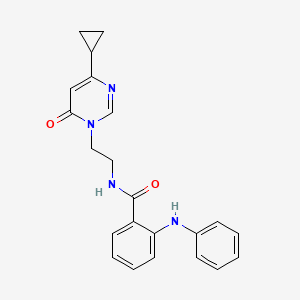


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)
![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)
